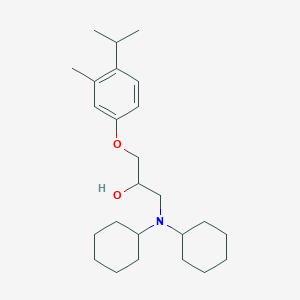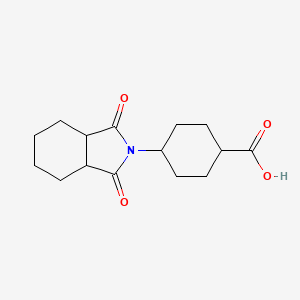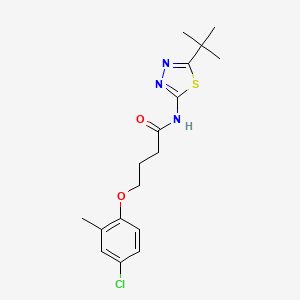
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a butanamide chain, and a chlorinated phenoxy group. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenoxy Group: The final step involves the reaction of the intermediate with 4-chloro-2-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or thiols.
Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The thiadiazole ring and the phenoxy group are crucial for its binding to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenoxy)butanamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methylphenoxy)butanamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenoxy)butanamide
Uniqueness
Compared to similar compounds, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the presence of both the chlorinated phenoxy group and the methyl substituent on the phenyl ring. This combination can enhance its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chloro-2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-11-10-12(18)7-8-13(11)23-9-5-6-14(22)19-16-21-20-15(24-16)17(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMAUWYROBBJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


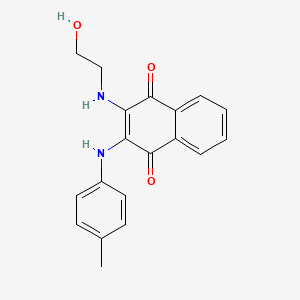
![N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B3982914.png)
![5-{4-[4-methyl-7-(methylthio)quinolin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B3982919.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3982925.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3982932.png)
![4-benzyl-1,4,7-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-3,5-dione](/img/structure/B3982934.png)
![3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982953.png)
![N-[(FURAN-2-YL)METHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3982958.png)
![2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3982962.png)
![N-[(4,5-dimethyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3982979.png)
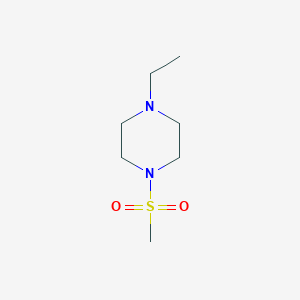
![6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B3983006.png)
